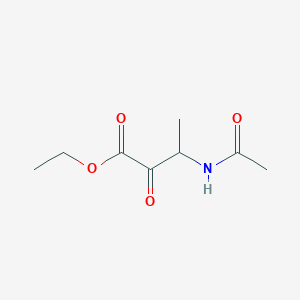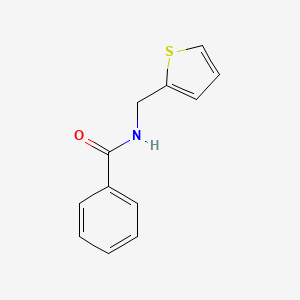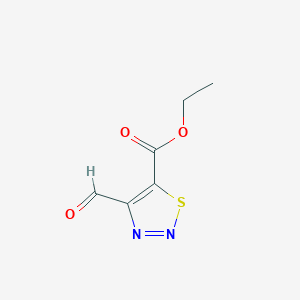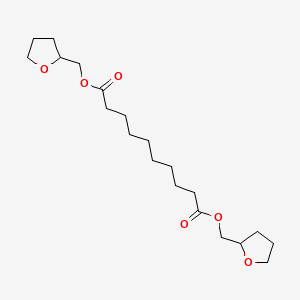![molecular formula C8H10BrN3 B3190699 2-[(4-bromophenyl)methyl]guanidine CAS No. 46123-79-9](/img/structure/B3190699.png)
2-[(4-bromophenyl)methyl]guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-bromophenyl)methyl]guanidine is an organic compound that features a guanidine group attached to a 4-bromophenylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-bromophenyl)methyl]guanidine typically involves the reaction of 4-bromobenzylamine with a guanidine derivative. One common method is the reaction of 4-bromobenzylamine with S-methylisothiourea under basic conditions to yield the desired guanidine compound . The reaction is usually carried out in a solvent such as methanol or ethanol, and the reaction mixture is heated to facilitate the formation of the product.
Industrial Production Methods
the general principles of guanidine synthesis, such as the use of activated guanidine precursors and transition metal-catalyzed reactions, can be applied to scale up the production of this compound .
Chemical Reactions Analysis
Types of Reactions
2-[(4-bromophenyl)methyl]guanidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield substituted guanidines, while oxidation reactions can produce oxidized derivatives of the guanidine group .
Scientific Research Applications
2-[(4-bromophenyl)methyl]guanidine has several scientific research applications, including:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials with specific properties.
Biological Studies: It is used in studies to understand the interaction of guanidine derivatives with biological molecules and their potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-[(4-bromophenyl)methyl]guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with these targets, leading to modulation of their activity . The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
N-benzoyl-N′-benzyl-N″(4-bromophenyl)guanidine: This compound has a similar structure but includes additional benzoyl and benzyl groups.
4-bromophenylguanidine: Lacks the methyl group attached to the guanidine moiety.
Uniqueness
2-[(4-bromophenyl)methyl]guanidine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science .
Properties
CAS No. |
46123-79-9 |
|---|---|
Molecular Formula |
C8H10BrN3 |
Molecular Weight |
228.09 g/mol |
IUPAC Name |
2-[(4-bromophenyl)methyl]guanidine |
InChI |
InChI=1S/C8H10BrN3/c9-7-3-1-6(2-4-7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12) |
InChI Key |
GNMZIDYNHABLBD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CN=C(N)N)Br |
Canonical SMILES |
C1=CC(=CC=C1CN=C(N)N)Br |
| 46123-79-9 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2-[2-(3H-Imidazol-4-yl)-ethyl]-pyridine](/img/structure/B3190726.png)

